

# $^1\text{H}$ and $^{13}\text{C}$ NMR spectroscopy for 9-Oxoheptadecanedioic acid structural elucidation

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## Compound of Interest

Compound Name: 9-Oxoheptadecanedioic acid

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An Application Note on the Structural Elucidation of **9-Oxoheptadecanedioic Acid** using  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy.

## Introduction

**9-Oxoheptadecanedioic acid** is a long-chain keto-dicarboxylic acid. Its structure, featuring a central ketone and terminal carboxylic acid groups, makes it a molecule of interest in various chemical and biochemical studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such molecules. This application note provides a detailed protocol for the structural elucidation of **9-oxoheptadecanedioic acid** using one-dimensional ( $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments. The provided data is predictive, based on established principles of NMR spectroscopy, and serves as a guide for researchers acquiring and interpreting experimental data.

## Predicted Quantitative NMR Data

Due to the symmetry of **9-oxoheptadecanedioic acid** around the C9 ketone, the number of unique signals in the NMR spectra is halved. The following tables summarize the predicted chemical shifts ( $\delta$ ) for each unique proton and carbon atom.

### Table 1: Predicted $^1\text{H}$ NMR Chemical Shifts

Solvent: DMSO- $d_6$ , Reference: TMS at 0.00 ppm

Labeled Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration	Assignment
H-1, H-17	~12.0	Broad Singlet	2H	Carboxylic Acid Protons
H-8, H-10	~2.45	Triplet	4H	Protons $\alpha$ to Ketone
H-2, H-16	~2.18	Triplet	4H	Protons $\alpha$ to Carboxylic Acid
H-7, H-11	~1.50	Multiplet	4H	Protons $\beta$ to Ketone
H-3, H-15	~1.48	Multiplet	4H	Protons $\beta$ to Carboxylic Acid
H-4, H-6, H-12, H-14	~1.25	Multiplet	8H	Methylene Chain Protons
H-5, H-13	~1.25	Multiplet	4H	Methylene Chain Protons

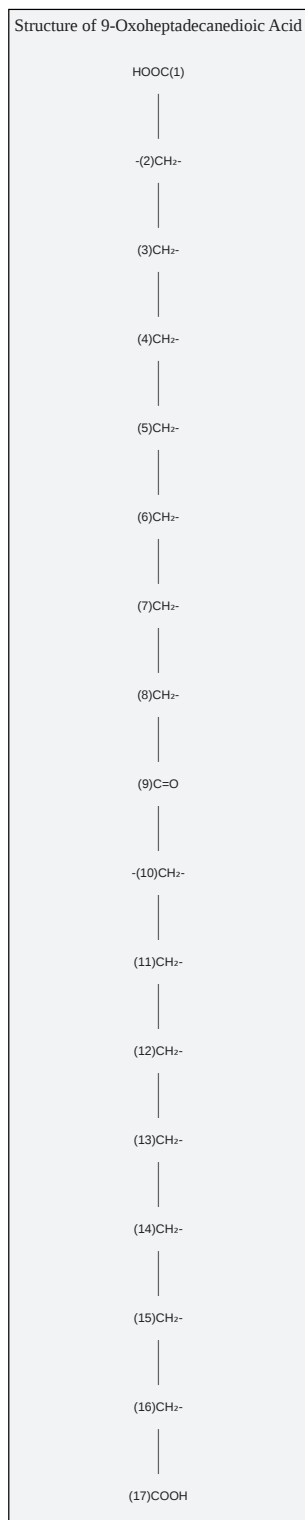
## Table 2: Predicted $^{13}\text{C}$ NMR and DEPT-135 Data

Solvent: DMSO- $d_6$ , Reference: DMSO- $d_6$  at 39.51 ppm[1][2]

Labeled Carbons	Predicted Chemical Shift ( $\delta$ , ppm)	DEPT-135 Signal	Carbon Type	Assignment
C9	~210.5	Absent	C	Ketone Carbonyl
C1, C17	~174.5	Absent	C	Carboxylic Acid Carbonyl
C8, C10	~42.0	Negative	CH <sub>2</sub>	Methylene $\alpha$ to Ketone
C2, C16	~34.0	Negative	CH <sub>2</sub>	Methylene $\alpha$ to Carboxylic Acid
C4, C5, C6, C12, C13, C14	~28.5-29.0	Negative	CH <sub>2</sub>	Methylene Chain
C7, C11	~23.5	Negative	CH <sub>2</sub>	Methylene $\beta$ to Ketone
C3, C15	~24.5	Negative	CH <sub>2</sub>	Methylene $\beta$ to Carboxylic Acid

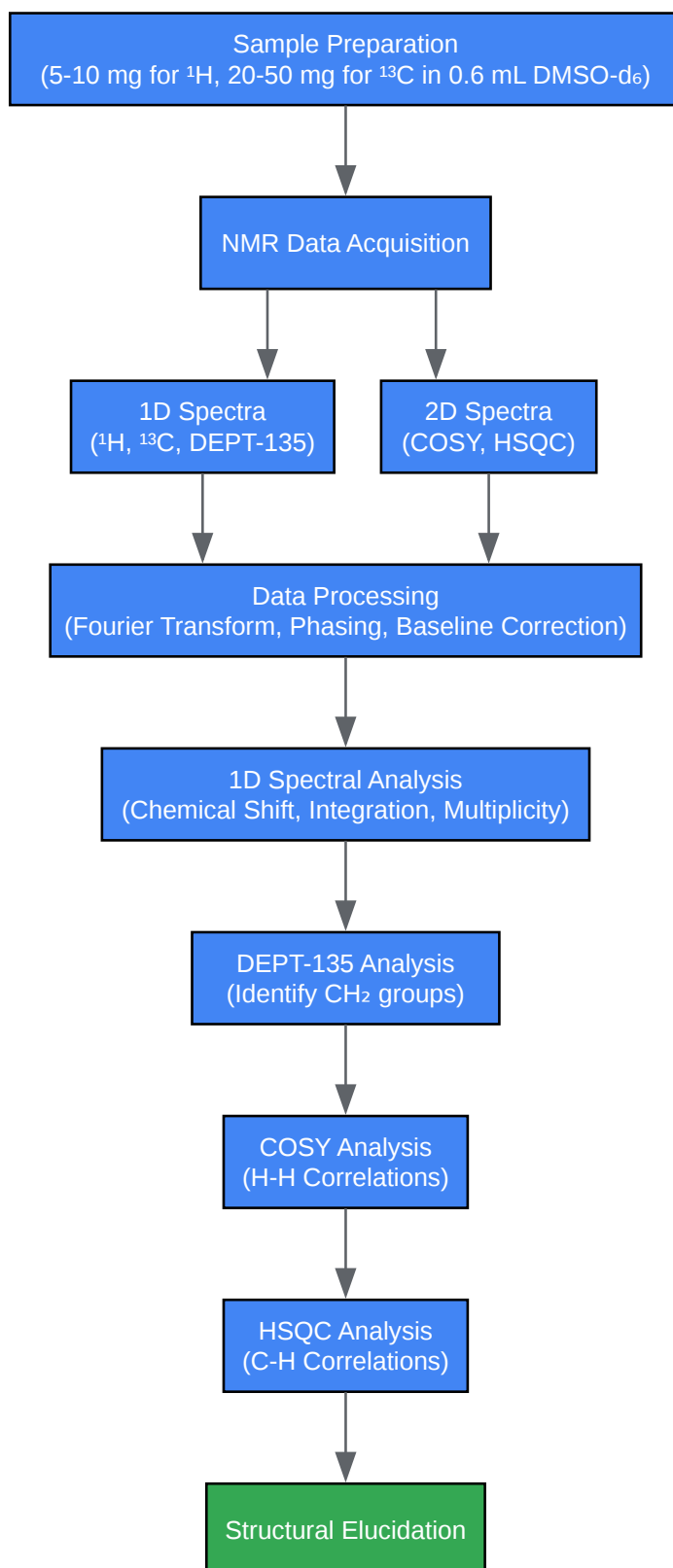
## Visualization of Structure and Analytical Logic

The following diagrams illustrate the molecular structure, the overall experimental workflow, and the expected NMR correlations.



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Caption: Labeled structure of **9-Oxoheptadecanedioic acid**.



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Caption: Experimental workflow for NMR-based structural elucidation.

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## References

- 1. [chem.washington.edu](http://chem.washington.edu) [[chem.washington.edu](http://chem.washington.edu)]
- 2. [organicchemistrydata.org](http://organicchemistrydata.org) [[organicchemistrydata.org](http://organicchemistrydata.org)]
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